Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate
Description
Molecular Formula and Weight
The compound’s molecular formula is C₁₈H₁₄ClNO₂S , with a molecular weight of 343.8 g/mol . This is computed based on the atomic masses of its constituent elements:
| Element | Atomic Mass | Quantity in Compound | Contribution to Molecular Weight |
|---|---|---|---|
| Carbon | 12.01 | 18 | 216.18 |
| Hydrogen | 1.008 | 14 | 14.11 |
| Chlorine | 35.45 | 1 | 35.45 |
| Nitrogen | 14.01 | 1 | 14.01 |
| Oxygen | 16.00 | 2 | 32.00 |
| Sulfur | 32.07 | 1 | 32.07 |
| Total | 343.82 g/mol |
The slight discrepancy between the computed and reported values (343.8 vs. 343.82 g/mol) arises from rounding conventions.
IUPAC Naming Conventions
The compound adheres to systematic IUPAC nomenclature:
- Core structure : 1,3-thiazole ring (five-membered heterocycle with sulfur and nitrogen atoms).
- Substituents :
Stereochemical and Conformational Analysis
The thiazole ring exhibits planar geometry due to delocalized π-electrons in the aromatic system. Key stereochemical features include:
- Substituent orientation :
- Conformational flexibility :
Structural Analogues and Derivatives
Several structural analogues differ in substituent composition or functional groups:
Key trends :
- Aromatic ring substitutions : Chlorine or methyl groups at the 2-position influence electronic properties.
- Functional group modifications : Ester vs. carboxylic acid derivatives affect solubility and reactivity.
Properties
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S/c1-22-16(21)11-15-17(12-5-3-2-4-6-12)20-18(23-15)13-7-9-14(19)10-8-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWODRFOXLUMXRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(N=C(S1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of [(2-Benzoyl)Phenoxy]Acetonitrile
Hydroxybenzophenones (1a–g) react with chloroacetonitrile in the presence of a base to form [(2-benzoyl)phenoxy]acetonitrile derivatives. This step proceeds via nucleophilic substitution, where the hydroxyl group of the hydroxybenzophenone attacks the electrophilic carbon of chloroacetonitrile. The reaction is typically conducted in anhydrous dimethylformamide (DMF) at 60–80°C for 6–8 hours, yielding acetonitrile intermediates in 70–85% purity.
Conversion to Acetothiamide
The acetonitrile intermediate is treated with hydrogen sulfide (H₂S) and ammonium hydroxide (NH₄OH) to generate [(2-benzoyl)phenoxy]acetothiamide. This step involves the thioamide formation via nucleophilic addition of H₂S to the nitrile group, followed by ammonolysis. The reaction is carried out in ethanol under reflux conditions for 12–16 hours, achieving yields of 65–75%.
Cyclocondensation with Phenacyl Bromides
The acetothiamide intermediate undergoes cyclization with phenacyl bromides to form the 1,3-thiazole core. For this compound, 4-chlorophenacyl bromide is used to introduce the 4-chlorophenyl substituent at position 2. The reaction proceeds in methanol with triethylamine as a base, facilitating the elimination of HBr and forming the thiazole ring. This step yields the thiazole product in 60–70% purity after recrystallization.
Functionalization via Esterification and Side-Chain Modification
The acetoxy methyl ester at position 5 of the thiazole ring is introduced through esterification or transesterification reactions. A common strategy involves reacting the corresponding acetic acid derivative with methanol in the presence of an acid catalyst.
Acetic Acid Precursor Synthesis
The acetic acid side chain is generated by hydrolyzing a nitrile or acetyl precursor. For example, 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetonitrile can be hydrolyzed to the corresponding acetic acid using concentrated hydrochloric acid (HCl) at 100°C for 4–6 hours. Alternatively, acetyl-protected intermediates are deprotected under basic conditions.
Methyl Ester Formation
The acetic acid derivative is esterified with methanol using sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) as a catalyst. The reaction is typically conducted under reflux for 3–5 hours, achieving esterification yields of 80–90%. Excess methanol ensures complete conversion, and the product is purified via vacuum distillation or column chromatography.
Suzuki-Miyaura Cross-Coupling for Aryl Group Introduction
The 4-phenyl substituent at position 4 of the thiazole ring can be introduced via Suzuki-Miyaura cross-coupling, a method widely used for C–C bond formation between aryl halides and boronic acids.
Boronic Acid Preparation
A boronic acid derivative, such as 4-phenylboronic acid, is prepared via Miyaura borylation of the corresponding aryl halide. This reaction employs bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) in the presence of potassium acetate. The process is conducted in 1,4-dioxane at 100°C for 12–16 hours, yielding the boronic acid in 75–85% purity.
Cross-Coupling with Thiazole Intermediate
The thiazole-containing aryl halide intermediate undergoes Suzuki coupling with the boronic acid. For this compound, a brominated thiazole precursor is reacted with 4-phenylboronic acid under Pd catalysis. The reaction proceeds in a mixture of 1,4-dioxane and water (4:1 v/v) at 80–100°C for 6–8 hours, achieving coupling yields of 70–80%.
Optimization of Reaction Conditions
Catalytic Systems
Palladium-based catalysts, such as Pd(dppf)Cl₂ or Pd(PPh₃)₄, are critical for efficient cross-coupling. Substituting Pd(dppf)Cl₂ with 1,1′-bis(diphenylphosphino)ferrocene-palladium(II) dichloride increases yields from 40% to 80% by enhancing oxidative addition kinetics.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, 1,4-dioxane) improve reaction homogeneity and intermediate stability. Cyclocondensation reactions achieve optimal yields at 60–80°C, while Suzuki couplings require higher temperatures (100°C) to overcome activation barriers.
Purification Techniques
Column chromatography with silica gel and dichloromethane/methanol eluents (50:1 to 80:1) is standard for isolating thiazole derivatives. Recrystallization from ethanol or ethyl acetate further enhances purity.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate
- CAS Number : 339277-89-3
- Molecular Formula : C18H16ClN2O2S
- Molecular Weight : 354.85 g/mol
The compound features a thiazole ring substituted with a 4-chlorophenyl group, contributing to its biological activity.
Anticancer Applications
Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A comparative study evaluated the compound's effectiveness against human cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-431 | 1.98 |
| Compound B | HT29 | 1.61 |
| This compound | MCF7 | 1.75 |
These results indicate that the compound is a promising candidate for further development as an anticancer agent.
Antimicrobial Applications
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their ability to inhibit bacterial growth, making them valuable in the development of new antibiotics.
Antibacterial Evaluation
A study assessed the antibacterial activity of several thiazole derivatives against common pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that this compound has potential as an antimicrobial agent.
Synthesis and Characterization
The synthesis of this compound typically involves:
- Formation of Thiazole Ring : Utilizing Hantzsch thiazole synthesis.
- Substitution Reactions : Introducing the 4-chlorophenyl group through nucleophilic substitution.
- Esterification : Reacting the thiazole derivative with acetic anhydride under basic conditions to form the acetate.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluation.
Mechanism of Action
The mechanism by which Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, particularly those involved in microbial metabolism, making it a potential antimicrobial agent.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural Modifications and Functional Groups
The following table summarizes key structural analogs and their substituents:
Impact of Substituents on Properties
- Chlorophenyl vs.
- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves membrane permeability compared to the carboxylic acid derivative (e.g., 2-[2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl]acetic acid), which has higher polarity and acidity (pKa ~3.94) .
- Trimethylsilyl Ester : The trimethylsilyl analog detected in atmospheric samples demonstrates how functional group modifications influence environmental stability and detection .
Biological Activity
Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate, with the molecular formula and CAS number 339277-89-3, has garnered attention in medicinal chemistry for its potential biological activities, particularly in oncology and neuropharmacology. This compound features a thiazole ring, which is known for its diverse pharmacological properties.
The compound's structure is characterized by the presence of a thiazole moiety, which is often linked to various biological activities. The chlorophenyl and phenyl groups contribute to its lipophilicity and biological interactions. The molecular weight of this compound is approximately 343.83 g/mol, and it has a high purity level (>90%) in synthesized forms .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:
The compound's effectiveness against various cancer cell lines suggests a mechanism involving apoptosis induction, as evidenced by increased levels of pro-apoptotic proteins like Bax and caspase activation .
Neuropharmacological Effects
In addition to its anticancer properties, thiazole derivatives have been investigated for their effects on neurotransmitter receptors. For instance, certain thiazole compounds exhibit activity as negative allosteric modulators of AMPA receptors, which are crucial in synaptic transmission and plasticity . This modulation can lead to significant alterations in neuronal excitability and has implications for treating neurodegenerative diseases.
Case Studies
- In Vivo Studies : In a recent study involving tumor-bearing mice, this compound demonstrated selective cytotoxicity towards tumor cells compared to normal cells. This selectivity was attributed to the compound's ability to target specific cellular pathways involved in tumor growth and survival .
- Comparative Analysis : When compared with other thiazole-based compounds, this compound showed superior activity against MCF-7 cells (IC50 = 10.10 µg/mL) relative to traditional chemotherapeutics like doxorubicin, indicating its potential as a novel therapeutic agent .
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Key observations include:
- Chlorophenyl Group : The presence of the chlorophenyl substituent enhances the lipophilicity and possibly the binding affinity to target proteins.
- Thiazole Ring : Essential for cytotoxic activity; modifications to this ring can significantly alter potency.
Research indicates that substituents on the phenyl rings can modulate activity; for example, electron-donating groups tend to enhance anticancer effects by stabilizing reactive intermediates during metabolic processing .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core via cyclization of a thiourea intermediate with α-bromoacetophenone derivatives. Key steps include:
- Use of refluxing conditions (e.g., in ethanol or acetonitrile) to promote cyclization .
- pH control (e.g., buffered acidic conditions) to minimize side reactions during esterification .
- Inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
- Solvent selection (e.g., DMSO for polar intermediates) to enhance solubility .
- Validation : Monitor reaction progress via TLC or HPLC. Final purity can be confirmed using HPLC-MS (>95% purity threshold) .
Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the thiazole ring and ester group. For example, the methyl ester typically appears as a singlet near δ 3.7 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ for C₁₈H₁₄ClNO₂S: calculated 335.0378) .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm the ester carbonyl group .
Advanced Research Questions
Q. How can computational tools like AutoDock or Multiwfn be applied to study the electronic properties or binding interactions of this compound?
- Methodological Answer :
- AutoDock4 : Perform molecular docking to predict binding affinity to biological targets (e.g., enzymes). Use the Lamarckian GA algorithm with flexible side chains in the receptor to account for induced-fit interactions .
- Multiwfn : Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions on the thiazole ring. Topology analysis of electron density can reveal bond critical points between the chlorophenyl group and thiazole core .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions often arise from variations in:
- Assay conditions : Test cytotoxicity across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type specificity .
- Solubility : Use DMSO concentrations ≤0.1% to avoid solvent interference in in vitro assays .
- Structural analogs : Compare activity of the methyl ester vs. its free acid derivative (e.g., sodium 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetate) to assess the role of the ester group .
Q. What strategies are recommended for elucidating the mechanism of action of this compound in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography with a biotinylated analog to pull down binding proteins, followed by LC-MS/MS analysis .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to identify dysregulated pathways (e.g., MAPK/ERK in cancer cells) .
- In Silico Screening : Cross-reference docking results (AutoDock) with known inhibitors of kinases or GPCRs .
Q. How can crystallographic data improve the understanding of this compound’s structural stability?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve bond lengths and angles (e.g., C-S bond in the thiazole ring: ~1.74 Å) to validate DFT-optimized geometries .
- Thermogravimetric Analysis (TGA) : Correlate crystal packing (e.g., π-π stacking of phenyl groups) with thermal stability (>200°C decomposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
